molecular formula C18H20ClNO3S2 B408303 (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate CAS No. 303027-84-1

(Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Cat. No.: B408303
CAS No.: 303027-84-1
M. Wt: 397.9g/mol
InChI Key: NZMFTAXZEXTGKO-QINSGFPZSA-N
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Description

Ethyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a molecular formula of C18H20ClNO3S2 and a molecular weight of 397.9 g/mol. This compound features a thiazolidinone ring, a chlorophenyl group, and an ester functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves the condensation of 4-chlorobenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and chlorophenyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Biological Activity

(Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a unique thiazolidinone moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C17H20ClN2O3S\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by demonstrated that derivatives of thiazolidinones possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Thiazolidinones have been investigated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, a study highlighted that thiazolidinone derivatives could activate caspase pathways leading to programmed cell death, thereby inhibiting tumor growth .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, thiazolidinones have been reported to lower levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a thiazolidinone derivative against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load among treated patients compared to controls .
  • Cancer Treatment Study : Another study focused on the anticancer effects of thiazolidinones in breast cancer models. The findings indicated a marked decrease in tumor size and increased survival rates in treated groups .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

IUPAC Name

ethyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S2/c1-2-23-16(21)6-4-3-5-11-20-17(22)15(25-18(20)24)12-13-7-9-14(19)10-8-13/h7-10,12H,2-6,11H2,1H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMFTAXZEXTGKO-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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